molecular formula C12H12O B2430346 Spiro[indan-2,1'-cyclobutane]-1-one CAS No. 495414-28-3

Spiro[indan-2,1'-cyclobutane]-1-one

Cat. No.: B2430346
CAS No.: 495414-28-3
M. Wt: 172.227
InChI Key: JALMCDIFOWIFCH-UHFFFAOYSA-N
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Description

Spiro[indan-2,1’-cyclobutane]-1-one is a unique spirocyclic compound characterized by a bicyclic structure where an indanone and a cyclobutane ring share a single carbon atom

Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclobutane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALMCDIFOWIFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indan-2,1’-cyclobutane]-1-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes or other suitable precursors under photochemical or thermal conditions . Another approach involves the intramolecular cyclization of suitable precursors, such as methylenecyclopropanes, in the presence of catalysts like polypyridyl iridium (III) under visible light .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Reactivity of Spirocyclic Frameworks

Spiro compounds often exhibit unique reactivity due to their strained ring systems and conformational rigidity. While direct data on Spiro[indan-2,1'-cyclobutane]-1-one is unavailable, spiro-indenoquinoxaline derivatives—structurally related systems—undergo reactions such as cycloadditions, nucleophilic substitutions, and multi-component cascades. These reactions are influenced by steric constraints and electronic effects from the fused rings .

Cycloaddition Reactions

Spirocyclic systems frequently participate in [2+2] or [3+2] cycloadditions. For example:

  • Dipole Formation : Zwitterionic intermediates generated from spiro compounds and dipolarophiles (e.g., dialkylacetylenedicarboxylates) enable spiroannulation .

  • Photochemical Pathways : Strain in cyclobutane rings may facilitate photoinduced rearrangements or fragmentations.

Nucleophilic Substitutions

The spiro carbon’s hybridization (often sp³) allows nucleophilic attack under basic conditions. Example pathways include:

Reagent Product Conditions
AminesSpiro-amine derivativesAnhydrous CH₂Cl₂, room temp
ThiolsThioether-functionalized spirocyclesBase catalysis (e.g., K₂CO₃)

Oxidation and Reduction

  • Oxidation : Ketone groups in spiro systems may undergo further oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Ketones are reducible to secondary alcohols using LiAlH₄ or NaBH₄ .

Multi-Component Reactions (MCRs)

Spiro compounds often serve as intermediates in MCRs. For instance:

  • Condensation with Isocyanides : Three-component reactions involving spiro-indenoquinoxaline, isocyanides, and acetylenedicarboxylates yield complex heterocycles .

  • Domino Processes : Sequential cyclization and annulation steps produce fused polycyclic systems.

Catalytic and Industrial Considerations

  • Catalysts : Ph₃P and ionic liquids (e.g., N-(1-acroloyl)-N-(4-cyclopentyl)piperazinium dihydrogen phosphate) enhance reaction efficiency .

  • Scalability : Continuous flow reactors improve yield and purity in large-scale syntheses of spiro frameworks.

Challenges and Limitations

  • Regioselectivity : Competing reaction pathways may arise due to steric hindrance.

  • Stability : Strain in cyclobutane rings could lead to undesired rearrangements under harsh conditions.

Scientific Research Applications

Spiro[indan-2,1’-cyclobutane]-1-one is a spirocyclic compound featuring a unique bicyclic structure where an indanone and a cyclobutane ring share a single carbon atom. It has garnered interest in medicinal chemistry because of its potential biological activities.

Scientific Research Applications

Spiro[indan-2,1’-cyclobutane]-1-one has diverse applications in scientific research:

  • Chemistry It serves as a building block for the synthesis of complex spirocyclic compounds and natural product analogs.
  • Biology The compound’s unique structure makes it a valuable probe for studying biological processes and enzyme interactions.
  • Medicine Spirocyclic compounds, including spiro[indan-2,1’-cyclobutane]-1-one, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
  • Industry The rigidity and stability of spirocyclic compounds make them useful in the development of advanced materials and pharmaceuticals.

The biological activity of Spiro[indan-2,1'-cyclobutane]-1-one can be attributed to several mechanisms:

  • Receptor Interaction Similar compounds have demonstrated the ability to interact with various receptors, including those involved in cell signaling pathways.
  • Enzyme Modulation The compound may modulate enzyme activity, affecting metabolic processes and cellular responses.
  • Antioxidant Activity Some studies suggest that spirocyclic compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, with in vitro evaluations showing promising results against several cancer cell lines.

Cell Lines Tested:

  • HT-29 (colon cancer)
  • DU-145 (prostate cancer)
  • HeLa (cervical cancer)
  • A-549 (lung cancer)
  • MCF-7 (breast cancer)
CompoundCell LineIC50 (μM)Mechanism
This compoundDU-145<20Induces apoptosis via caspase activation
This compoundHT-29<20Cell cycle arrest in G0/G1 phase

These results indicate that the compound may induce cell cycle arrest and promote apoptosis in cancer cells.

Use as Bromodomain Inhibitors

Mechanism of Action

The mechanism of action of spiro[indan-2,1’-cyclobutane]-1-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,2’-indan]-1-one
  • Spiro[cyclopentane-1,2’-indan]-1-one
  • Spiro[cyclohexane-1,2’-indan]-1-one

Uniqueness

Spiro[indan-2,1’-cyclobutane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a balance of rigidity and flexibility, making it suitable for various applications in research and industry .

Biological Activity

Spiro[indan-2,1'-cyclobutane]-1-one is a unique spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its rigidity and stability. The compound is synthesized through cycloaddition reactions, often involving alkenes and ketenes under photochemical or thermal conditions. Its unique structural characteristics enable interactions with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Similar compounds have demonstrated the ability to interact with various receptors, including those involved in cell signaling pathways.
  • Enzyme Modulation : The compound may modulate enzyme activity, affecting metabolic processes and cellular responses.
  • Antioxidant Activity : Some studies suggest that spirocyclic compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown promising results against several cancer cell lines. For example:

  • Cell Lines Tested :
    • HT-29 (colon cancer)
    • DU-145 (prostate cancer)
    • HeLa (cervical cancer)
    • A-549 (lung cancer)
    • MCF-7 (breast cancer)
CompoundCell LineIC50 (μM)Mechanism
This compoundDU-145<20Induces apoptosis via caspase activation
This compoundHT-29<20Cell cycle arrest in G0/G1 phase

These results indicate that the compound may induce cell cycle arrest and promote apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, with potential applications in developing new antibiotics.

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Anticancer Properties : A study conducted by researchers evaluated the cytotoxic effects of the compound on prostate cancer cells (DU-145). The findings indicated significant growth inhibition and apoptosis induction through mitochondrial pathways .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of spirocyclic derivatives against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, suggesting potential as a new class of antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's unique structure may influence its absorption characteristics.
  • Distribution : Studies suggest favorable distribution profiles due to its lipophilic nature.
  • Metabolism : Further research is needed to elucidate metabolic pathways and identify active metabolites.

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